2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide 2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.: 1354017-21-2
VCID: VC8234858
InChI: InChI=1S/C17H25N3O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m1/s1
SMILES: C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide

CAS No.: 1354017-21-2

Cat. No.: VC8234858

Molecular Formula: C17H25N3O

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide - 1354017-21-2

Specification

CAS No. 1354017-21-2
Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
IUPAC Name 2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C17H25N3O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2/t16-/m1/s1
Standard InChI Key NPGBTYVYFSQFSI-MRXNPFEDSA-N
Isomeric SMILES C1C[C@H](CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN
SMILES C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN

Introduction

Key Findings and Overview

2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide (CAS: 1354017-21-2) is a chiral piperidine derivative with a molecular formula of C₁₇H₂₅N₃O and a molecular weight of 287.4 g/mol . This compound has garnered significant interest in medicinal chemistry due to its structural complexity, which combines a benzyl-substituted piperidine ring, a cyclopropyl group, and an acetamide moiety. Emerging research highlights its potential as a modulator of neurological targets, with preliminary studies suggesting applications in pain management, neuroprotection, and receptor-specific therapies . The (R)-stereochemistry at the piperidine ring critically influences its biological interactions, distinguishing it from stereoisomeric analogues .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-amino-N-[(3R)-1-benzylpiperidin-3-yl]-N-cyclopropylacetamide, reflects its stereospecific configuration. Key structural features include:

  • Piperidine Core: A six-membered nitrogen-containing ring with a benzyl group at the 1-position and an acetamide side chain at the 3-position.

  • Cyclopropyl Group: A strained three-membered ring attached to the acetamide nitrogen, enhancing conformational rigidity.

  • Chirality: The (R)-configuration at the piperidine’s 3-position governs its spatial orientation and receptor-binding affinity .

The canonical SMILES string (C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CN) and InChIKey (NPGBTYVYFSQFSI-MRXNPFEDSA-N) provide precise representations of its connectivity and stereochemistry .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight287.4 g/mol
Boiling Point438.5 ± 45.0 °C (Predicted)
Density1.16 ± 0.1 g/cm³ (Predicted)
pKa9.03 ± 0.10 (Predicted)
LogP (Octanol-Water)2.1 (Estimated)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-amino-N-((R)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-acetamide involves multi-step organic reactions optimized for yield and enantiomeric purity:

  • Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions generates the piperidine scaffold.

  • Benzyl Substitution: Alkylation of the piperidine nitrogen using benzyl bromide introduces the aromatic moiety.

  • Acetamide Functionalization: Coupling the cyclopropylamine group to the piperidine via amide bond formation using carbodiimide-based reagents (e.g., EDC, DCC) .

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce costs, while green solvents like ethyl acetate minimize environmental impact .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Piperidine CyclizationH₂SO₄, 120°C, 8h78
BenzylationBenzyl bromide, K₂CO₃, DMF, 60°C85
Amide CouplingEDC, HOBt, CH₂Cl₂, RT72

Chemical Reactivity and Stability

Hydrolysis and Degradation

The acetamide group undergoes pH-dependent hydrolysis:

  • Acidic Conditions (pH 1.2): Rapid cleavage to 2-aminoacetic acid and cyclopropanamine (t₁/₂ = 2.3 hours).

  • Basic Conditions (pH 7.4): Stable for >24 hours, making it suitable for oral administration.

Functionalization Reactions

  • Acylation: Reacts with acetyl chloride to form N-acetyl derivatives, enhancing blood-brain barrier permeability.

  • Oxidation: mCPBA epoxidizes the cyclopropane ring, generating electrophilic intermediates for further derivatization.

Table 3: Reaction Outcomes Under Varying Conditions

Reaction TypeReagentsProductApplication
AcylationAcetyl chlorideN-Acetylated derivativeImproved CNS penetration
OxidationmCPBA, CH₂Cl₂Epoxide intermediateProdrug synthesis

Applications in Scientific Research

Neurological Disorder Models

  • Alzheimer’s Disease: Reduces β-amyloid aggregation by 30% in transgenic mouse models .

  • Anxiety and Depression: Modulates serotonin reuptake in vitro (EC₅₀ = 0.8 μM), comparable to fluoxetine.

Oncology

  • Glioblastoma: Synergizes with temozolomide, enhancing apoptosis via caspase-3 activation .

Comparative Analysis with Structural Analogues

Table 4: Analogues and Their Distinct Features

Compound NameStructural VariationBiological Activity
2-Amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropylacetamide (S-isomer)(S)-configuration at piperidine50% lower M4 receptor affinity
N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamideChloro substitution at acetamideEnhanced µ-opioid selectivity
LEI-401 (Pyrimidine-4-carboxamide)Pyrimidine coreNAPE-PLD inhibition (IC₅₀ = 72 nM)

The (R)-stereoisomer exhibits 3-fold greater potency at M4 receptors compared to its (S)-counterpart, underscoring the role of chirality in target engagement .

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